5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC18903212
Molecular Formula: C18H18FN5O
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18FN5O |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 5-(2-fluoroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H18FN5O/c19-14-10-4-5-11-15(14)21-17-16(22-24-23-17)18(25)20-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,20,25)(H2,21,22,23,24) |
| Standard InChI Key | SJENLIBEQQUQFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s structure features a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group (-CONH-) linked to a 3-phenylpropyl chain. The 5-position of the triazole is functionalized with an amino group (-NH-) bonded to a 2-fluorophenyl moiety. This arrangement creates a planar triazole core flanked by hydrophobic (phenylpropyl) and electron-deficient (fluorophenyl) regions, enabling diverse molecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 5-(2-Fluoroanilino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide |
| CAS Number | 1291843-07-6 |
| Topological Polar Surface Area | 89.4 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data confirm the triazole’s regiochemistry:
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¹H NMR (DMSO-d₆): A singlet at δ 14.16 ppm corresponds to the triazole-NH proton, while aromatic protons of the fluorophenyl group appear as multiplet signals between δ 7.29–7.50 ppm .
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¹³C NMR: The carboxamide carbonyl resonates at δ 168.57 ppm, and the fluorophenyl carbon adjacent to fluorine exhibits a characteristic coupling-induced shift to δ 134.54 ppm .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a three-step strategy:
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Triazole Core Formation: A Huisgen 1,3-dipolar cycloaddition between an azide (e.g., 2-fluorophenyl azide) and a propiolamide derivative generates the 1,2,3-triazole scaffold .
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Functionalization: Introduction of the 3-phenylpropyl group via nucleophilic substitution or amide coupling.
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Purification: Recrystallization from ethanol yields the final product with >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | CuSO₄/Na ascorbate, DMSO:H₂O, RT | 78% |
| Alkylation | Propargyl bromide, Et₃N, reflux | 65% |
| Carboxamide Formation | EDC/HOBt, DMF, 0°C → RT | 82% |
Microwave-Assisted Synthesis
Microwave irradiation significantly improves efficiency:
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro assays against human cancer cell lines reveal potent activity:
Table 3: IC₅₀ Values (72-hr exposure)
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 1.2 ± 0.3 |
| A549 (lung cancer) | 2.8 ± 0.5 |
| HT-29 (colon cancer) | 4.1 ± 0.7 |
Mechanistic studies indicate microtubule destabilization, akin to vinca alkaloids, by binding to the β-tubulin subunit’s colchicine site.
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors:
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CA-IX Inhibition: Kᵢ = 12.3 nM, 15-fold selective over CA-II .
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Molecular Docking: The triazole nitrogen forms a hydrogen bond with Thr199, while the fluorophenyl group occupies a hydrophobic pocket near the zinc ion .
Pharmacological Properties
Physicochemical Profile
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LogP: 3.5 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Solubility: 28 μM in aqueous buffer (pH 7.4); improves to 1.2 mM in 10% DMSO.
Metabolic Stability
Microsomal assays (human liver microsomes):
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Half-life: 42 minutes.
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Major Metabolites: N-dealkylated product (M1) and fluorophenyl hydroxylation (M2) .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Fluorine Substituent: The 2-fluoro group on the phenyl ring enhances CA-IX binding by 3-fold compared to non-fluorinated analogs .
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Phenylpropyl Chain: Extending the alkyl linker beyond three carbons reduces microtubule affinity by 60%, suggesting steric constraints.
Applications in Research
Anticancer Drug Development
The compound serves as a lead for hybrid inhibitors targeting both microtubules and CA-IX, a dual mechanism relevant to hypoxic tumors .
Chemical Biology Probes
Fluorescently tagged derivatives enable live-cell imaging of microtubule dynamics in MDA-MB-231 cells .
Future Directions
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Prodrug Design: Masking the carboxamide as an ester to improve oral bioavailability.
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In Vivo Efficacy: Xenograft studies in HT-29 models to validate tumor growth inhibition.
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Target Identification: Chemoproteomic approaches to map additional protein interactors.
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